![molecular formula C14H16N2OS B2608539 [2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol CAS No. 478031-85-5](/img/structure/B2608539.png)
[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol
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Overview
Description
“[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol” is a chemical compound with the molecular formula C14H16N2OS . It has an average mass of 260.355 Da and a monoisotopic mass of 260.098328 Da .
Molecular Structure Analysis
The molecular structure of “[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol” consists of a benzyl group attached to an imidazole ring, which is further substituted with an allyl sulfanyl group and a methanol group .Scientific Research Applications
Methanol as a Hydrogen Source and Synthon
Methanol is recognized for its dual role as a hydrogen source and a C1 synthon, with applications in chemical synthesis and energy technologies. A study by Sarki et al. (2021) demonstrated a clean, cost-effective method for the selective N-methylation of amines using methanol, with RuCl3.xH2O as a catalyst. This method facilitates the synthesis of marketed pharmaceutical agents through late-stage functionalization, underscoring methanol's synthetic value in organic reactions (Sarki et al., 2021).
Imidazole Derivatives in Organic Synthesis
Imidazole derivatives are versatile intermediates in organic synthesis. Ohta et al. (1987) described the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds, highlighting the synthetic utility of these derivatives as masked forms of the carbonyl group (Ohta et al., 1987).
Synthesis of 3-Oxo-4-Amino-1,2,3-Oxadiazole
Bohle and Perepichka (2009) explored a synthetic route to 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole from benzyl cyanide, presenting a novel approach to synthesize derivatives of this compound. This research demonstrates the potential for creating new molecules with varied applications in chemical synthesis (Bohle & Perepichka, 2009).
Trisubstituted Imidazoles Synthesis
Azizi et al. (2012) reported an efficient one-pot synthesis of trisubstituted imidazoles under catalyst-free conditions, offering a broad application scope for the synthesis of compounds with potential pharmaceutical applications (Azizi et al., 2012).
Antihypertensive Drug Characterization
Research on losartan, an antihypertensive drug featuring an imidazole moiety, revealed a perfectly ordered structure stabilized by intermolecular hydrogen bonding, exemplifying the application of imidazole derivatives in drug design and characterization (Tessler & Goldberg, 2004).
Future Directions
properties
IUPAC Name |
(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-8-18-14-15-9-13(11-17)16(14)10-12-6-4-3-5-7-12/h2-7,9,17H,1,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRPEHIUFWGZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333499 |
Source
|
Record name | (3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821065 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol | |
CAS RN |
478031-85-5 |
Source
|
Record name | (3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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